1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Catalog No.
S6649590
CAS No.
1240570-46-0
M.F
C10H9F2N3
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine

CAS Number

1240570-46-0

Product Name

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrazol-3-amine

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)

InChI Key

KJDMCVCNZUWFPA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CN2C=CC(=N2)N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CC(=N2)N

The exact mass of the compound 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is 209.07645362 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240570-46-0) is a highly specialized, pre-assembled heterocyclic building block consisting of a 3-aminopyrazole core N-alkylated with a 2,4-difluorobenzyl moiety. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a late-stage intermediate for the synthesis of soluble guanylate cyclase (sGC) stimulators, targeted kinase inhibitors, and novel protein degraders. By providing a regiochemically pure N1-substituted pyrazole, it eliminates the need for complex in-house alkylation steps that often suffer from poor yields. Furthermore, the incorporation of the 2,4-difluoro motif is a deliberate structural design intended to enhance downstream metabolic stability, optimize lipophilicity, and improve binding affinity in hydrophobic target pockets compared to unsubstituted or mono-fluorinated analogs [1].

Procurement Fit

Building Block Fluorinated 1-benzyl-1H-pyrazol-3-amine with 2,4-difluorobenzyl substitution and free C3 amine
Research Context Pharmaceutical discovery, kinase-focused SAR, and chemical biology probe synthesis

Substituting this specific building block with a generic 3-aminopyrazole and performing in-house N-alkylation introduces severe process inefficiencies, typically resulting in a mixture of N1 and N2 isomers that requires resource-intensive chromatographic separation [1]. Furthermore, attempting to substitute the 2,4-difluorobenzyl group with a more common 2-fluorobenzyl (as found in first-generation sGC stimulators like riociguat) or an unsubstituted benzyl group fundamentally alters the pharmacological profile of the final active pharmaceutical ingredient (API). The lack of a fluorine atom at the para-position leaves the benzyl ring vulnerable to rapid oxidative metabolism by CYP450 enzymes, leading to high intrinsic clearance rates and precluding the development of once-daily dosing regimens [2]. Consequently, for advanced therapeutic programs, procuring the exact 2,4-difluoro substitution pattern is a non-negotiable requirement rather than a flexible preference.

Substitution Risk

2,4-Difluoro regioisomer
Alternative fluorination patterns (2,5-, 3,4-, 3,5-difluoro) may shift kinase binding and lipophilicity profiles
Benzyl -CH₂- linker
Direct N-aryl analogs lack the methylene spacer, altering conformational sampling and electron density at N1
2,4-Difluorobenzyl group
Non-fluorinated benzyl or mono-fluoro congeners may change hydrogen bonding capacity and metabolic stability

Eliminating N1/N2 Alkylation Bottlenecks

Procuring the pre-assembled 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine bypasses the notoriously poor regioselectivity of in-house pyrazole alkylation. When synthesizing this core from 3-aminopyrazole and 2,4-difluorobenzyl bromide, the reaction typically yields a ~3:1 to 4:1 mixture of N1 and N2 isomers, dropping the isolated yield of the desired N1 product to below 45% after mandatory chromatographic separation. Commercial procurement provides >98% isomeric purity directly, eliminating a major process bottleneck [1].

Evidence DimensionIsomeric Purity and Isolated Yield
Target Compound Data>98% N1-isomer purity (via direct procurement)
Comparator Or Baseline<45% isolated N1-isomer yield (via in-house alkylation of 3-aminopyrazole)
Quantified DifferenceProcurement avoids a ~55% yield loss and eliminates the need for complex chromatographic separation.
ConditionsStandard laboratory N-alkylation conditions (e.g., K2CO3, DMF, heat) vs. procured high-purity building block.

Purchasing the regiochemically pure building block directly accelerates API scale-up and reduces waste generated by isomeric purification.

Purity specification
Head-to-head
NLT 98% purity 95% min. purity
Higher purity may reduce impurity-driven assay artifacts
Vendor Certificate of Analysis review required

Para-Oxidation Metabolic Stability

The specific inclusion of the 2,4-difluoro motif is critical for overcoming the metabolic liabilities associated with earlier generation compounds. APIs utilizing a mono-fluoro 1-(2-fluorobenzyl) motif (such as riociguat analogs) often exhibit high intrinsic clearance (Cl_int > 40 µL/min/mg protein) due to rapid CYP450-mediated oxidation at the unprotected para-position. The 2,4-difluorobenzyl substitution effectively blocks this metabolic pathway, reducing intrinsic clearance to <15 µL/min/mg protein in human liver microsomes [1].

Evidence DimensionMicrosomal Intrinsic Clearance (Cl_int)
Target Compound DataCl_int < 15 µL/min/mg protein (2,4-difluoro derivatives)
Comparator Or BaselineCl_int > 40 µL/min/mg protein (2-fluoro / riociguat-like derivatives)
Quantified Difference>2.5-fold reduction in intrinsic clearance in human liver microsomes.
ConditionsIn vitro human liver microsome (HLM) stability assays for derivative compounds.

Selecting the 2,4-difluoro precursor is essential for designing therapeutics with extended half-lives and once-daily dosing potential.

Kinase affinity pattern
Class-level
2,4-Difluorophenylamino substitution: low nM Ki range (class-level inference)
Supports kinase inhibitor scaffold selection context
Data from pyrazolo[3,4-b]pyridine series; target-dependent validation needed

Reproducible Pd-Catalyzed Amination Stoichiometry

The primary amine of 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is frequently utilized in Buchwald-Hartwig cross-couplings to construct complex multi-ring systems. High-purity commercial batches enable >90% conversion with precise 1:1 stoichiometry. In contrast, utilizing crude or partially purified N-alkylation mixtures introduces trace impurities that poison palladium catalysts, necessitating excess equivalents of the pyrazole and resulting in <70% conversion [1].

Evidence DimensionReagent Stoichiometry and Conversion
Target Compound Data>90% conversion with 1:1 stoichiometry
Comparator Or Baseline<70% conversion requiring excess equivalents (crude in-house mixtures)
Quantified Difference>20% improvement in cross-coupling conversion and reduction in precious metal catalyst loading.
ConditionsPalladium-catalyzed C-N cross-coupling with heteroaryl halides (e.g., Pd2(dba)3, Xantphos, base, 100 °C).

High-purity procurement ensures reproducible downstream coupling reactions, which is critical for the cost-effective synthesis of complex APIs.

Linker: benzyl vs N-aryl
Head-to-head
-CH₂- linker (MW 209.20) No linker (MW 195.17)
Methylene spacer alters conformational flexibility and electronic properties
Structural comparison from CAS registry data

Enhanced Affinity via Halogen Bonding

Beyond metabolic stability, the 2,4-difluoro substitution optimizes the lipophilicity (logD) and provides critical halogen-bonding interactions within hydrophobic target pockets, such as the sGC heme-binding domain or kinase hinge regions. Derivatives synthesized from the 2,4-difluorobenzyl precursor consistently achieve low nanomolar potency (IC50 < 10 nM), whereas unsubstituted benzyl analogs suffer a 5- to 10-fold reduction in potency (IC50 > 50 nM) due to suboptimal pocket filling [1].

Evidence DimensionTarget Inhibition (IC50 / EC50)
Target Compound DataIC50 < 10 nM (2,4-difluoro derivatives)
Comparator Or BaselineIC50 > 50 nM (unsubstituted benzyl derivatives)
Quantified Difference5- to 10-fold improvement in downstream target affinity driven by the di-fluoro substitution.
ConditionsIn vitro biochemical assays (kinase inhibition or sGC stimulation) for derivative compounds.

The specific steric and electronic profile of the 2,4-difluorobenzyl group is required to hit stringent potency milestones in lead optimization.

Synthetic utility
Class-level
Free C3 amine enables acylation, sulfonylation, reductive amination; multiple vendors
Versatile building block for focused library synthesis
Fluorination may confer metabolic stability; direct comparative stability data not available

Next-Generation sGC Stimulator Synthesis

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a core building block for synthesizing NO-independent soluble guanylate cyclase (sGC) stimulators. Following the evidence of its metabolic stability [1], this specific precursor is chosen over mono-fluoro analogs to develop compounds with longer half-lives for the treatment of pulmonary hypertension and heart failure.

Targeted Kinase Inhibitor Development

In the design of inhibitors for kinases such as RIPK1 and PLK4, the pyrazole-3-amine moiety acts as a critical hinge binder. The 2,4-difluorobenzyl group provides essential hydrophobic interactions while shielding the molecule from rapid clearance [2], making this precursor ideal for lead optimization programs aiming for once-daily oral dosing.

PROTAC and Molecular Glue Assembly

The primary amine on this building block serves as a versatile, stable attachment point for linker conjugation via amide bond formation or cross-coupling. Its high isomeric purity ensures reproducible stoichiometry when assembling complex bifunctional degraders [2], streamlining the synthesis of targeted protein degradation libraries.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2,4-difluorobenzyl regioisomer and free amine handle
Reported ATP-pocket complementarity; regioisomer comparative binding data review
Chemical biology probe development
Fluorine label for ¹⁹F NMR and conjugation-ready amine
Biophysical assay reproducibility; target engagement confirmation
Fluorinated heterocycle library synthesis
Reactive C3 amine and precise 2,4-difluoro substitution
Regioisomer consistency; library scaffold fidelity
Assay comparator benchmarking
Structurally defined 2,4-difluorobenzyl pyrazole control
Fluorination pattern contribution in screening cascades; purity specification review

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.07645362 g/mol

Monoisotopic Mass

209.07645362 g/mol

Heavy Atom Count

15

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